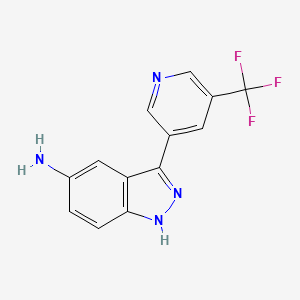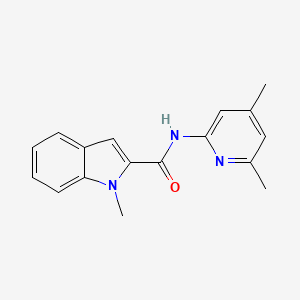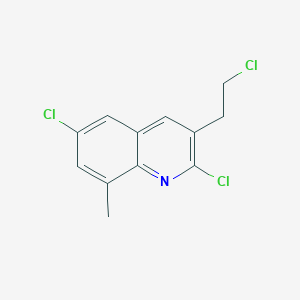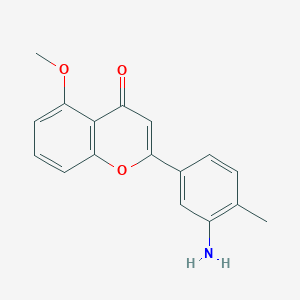
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group, a methoxy group, and a benzopyran ring structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For instance, nitration of the aromatic ring followed by catalytic hydrogenation can yield the desired amino group.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Continuous flow microreactor systems can be employed to optimize reaction conditions and achieve high selectivity and conversion rates .
化学反応の分析
Types of Reactions
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzopyran derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
科学的研究の応用
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one: shares structural similarities with other benzopyran derivatives such as:
Uniqueness
The presence of both the amino and methoxy groups in this compound imparts unique chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
921942-42-9 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
2-(3-amino-4-methylphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-10-6-7-11(8-12(10)18)16-9-13(19)17-14(20-2)4-3-5-15(17)21-16/h3-9H,18H2,1-2H3 |
InChIキー |
YHROEINXQFJYPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


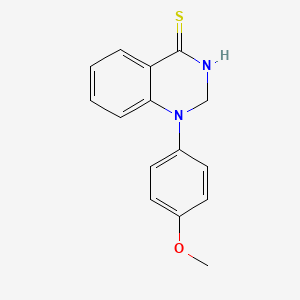

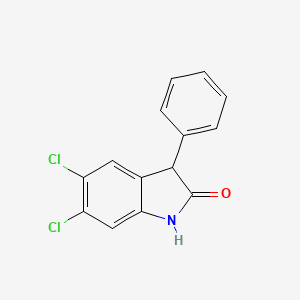
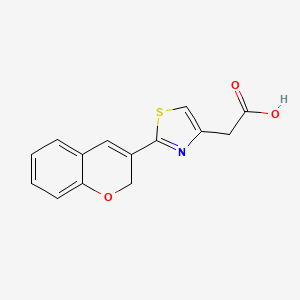
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)


![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
